molecular formula C20H31NO4 B009428 Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate CAS No. 100482-29-9

Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate

Cat. No. B009428
M. Wt: 349.5 g/mol
InChI Key: PCNNKDOJZBGEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 to protect soldiers from insect-borne diseases. Today, DEET is used by millions of people worldwide to repel mosquitoes, ticks, and other insects.

Mechanism Of Action

Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate works by blocking the receptors in the insect's antennae that detect human odors. This makes it difficult for the insect to locate its target and makes the human less attractive to the insect. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate also acts as an irritant to the insect, causing it to fly away.

Biochemical And Physiological Effects

Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized by the liver. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been shown to have no significant effect on the nervous system or other physiological processes in humans.

Advantages And Limitations For Lab Experiments

Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a valuable tool for researchers studying insect-borne diseases. However, Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate can be expensive and difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are several areas of research that could benefit from further study of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate. One area is the development of new and more effective insect repellents. Another area is the study of the long-term effects of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate exposure on human health and the environment. Additionally, there is a need for more research on the mechanism of action of Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate and how it interacts with different species of insects.

Synthesis Methods

Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate is synthesized through a multi-step process that involves the reaction of 3,5-dipropylphenol with ethyl chloroformate and diethylamine. The resulting product is then treated with carbonyl diimidazole to form the final product, ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate.

Scientific Research Applications

Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate works by interfering with the insect's ability to detect humans through their sense of smell.

properties

CAS RN

100482-29-9

Product Name

Ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

ethyl 4-(diethylcarbamoyloxy)-3,5-dipropylbenzoate

InChI

InChI=1S/C20H31NO4/c1-6-11-15-13-17(19(22)24-10-5)14-16(12-7-2)18(15)25-20(23)21(8-3)9-4/h13-14H,6-12H2,1-5H3

InChI Key

PCNNKDOJZBGEEW-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OC(=O)N(CC)CC)CCC)C(=O)OCC

Canonical SMILES

CCCC1=CC(=CC(=C1OC(=O)N(CC)CC)CCC)C(=O)OCC

Other CAS RN

100482-29-9

synonyms

ethyl 4-(diethylcarbamoyloxy)-3,5-dipropyl-benzoate

Origin of Product

United States

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